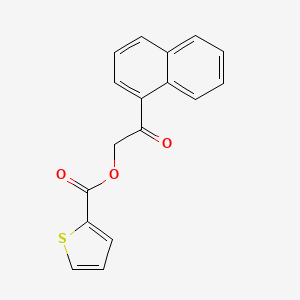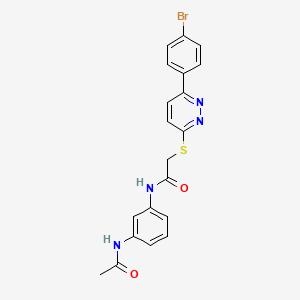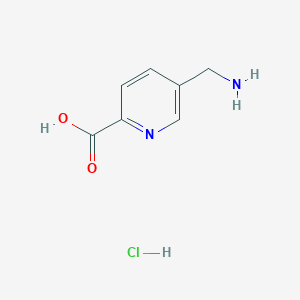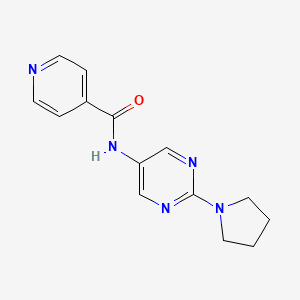![molecular formula C14H17N3O B2563298 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine CAS No. 240115-80-4](/img/structure/B2563298.png)
1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine” is a chemical compound . An isoxazolyl group is found in many beta-lactamase-resistant antibiotics .
Synthesis Analysis
The synthesis of isoxazolyl compounds can be achieved via a variety of methods . For instance, an efficient solvent-free synthesis of isoxazolyl-1,4-dihydropyridines on solid support SiO2 under microwave irradiation has been reported . Another study highlighted the development of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives .Molecular Structure Analysis
The molecular formula of “1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine” is C14H17N3O . Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen .Chemical Reactions Analysis
Isoxazole can be synthesised via a variety of methods. Examples include via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes; or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Physical And Chemical Properties Analysis
The molecular weight of “1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine” is 243.3 . Isoxazole has a molar mass of 69.06202 g/mol, a density of 1.075 g/ml, and a boiling point of 95 °C .Scientific Research Applications
Analgesic Applications
Isoxazole derivatives have shown significant potential as analgesics . They can be used to relieve pain without causing loss of consciousness.
Anti-inflammatory Applications
Isoxazole derivatives also exhibit anti-inflammatory properties . They can be used to reduce inflammation in the body, which is particularly useful in the treatment of conditions like arthritis.
Anticancer Applications
Isoxazole derivatives have been found to have anticancer properties . They can inhibit the growth of cancer cells and could potentially be used in cancer treatment.
Antimicrobial Applications
These compounds have shown antimicrobial activity , making them useful in combating various bacterial and fungal infections.
Antiviral Applications
Isoxazole derivatives have demonstrated antiviral properties . They could potentially be used in the treatment of various viral diseases.
Anticonvulsant Applications
Isoxazole derivatives have been found to have anticonvulsant properties . They could potentially be used in the treatment of epilepsy and other conditions characterized by seizures.
Antidepressant Applications
These compounds have shown potential as antidepressants . They could be used to treat depression and other mood disorders.
Immunosuppressant Applications
Isoxazole derivatives have immunosuppressant properties . They could potentially be used to suppress the immune response in conditions like autoimmune diseases or in organ transplantation.
Mechanism of Action
While the specific mechanism of action for “1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine” is not available, it’s worth noting that isoxazoles form the basis for a number of drugs . For instance, Oxacillin, a penicillin beta-lactam antibiotic, inhibits the third and last stage of bacterial cell wall synthesis by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall .
properties
IUPAC Name |
5-[4-(4-methylpiperazin-1-yl)phenyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-16-8-10-17(11-9-16)13-4-2-12(3-5-13)14-6-7-15-18-14/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLAOHAVEFQNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2563216.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2563220.png)


![N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2563226.png)


![methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2563232.png)
![N-(2-furylmethyl)-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2563234.png)
![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2563235.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2563236.png)
![1-((2-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2563237.png)